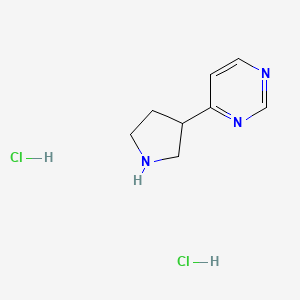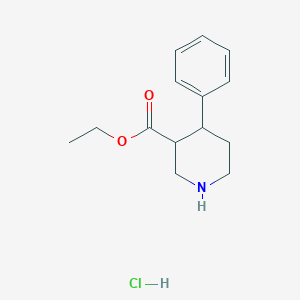
4-(3-Pyrrolidinyl)pyrimidine dihydrochloride
説明
4-(3-Pyrrolidinyl)pyrimidine dihydrochloride is a synthetic derivative of pyrimidine, which is a heterocyclic aromatic organic compound. It is a white crystalline powder that is soluble in water and methanol, and is used as a reagent in organic synthesis. 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride has a variety of applications in scientific research, including drug development, biochemistry, and molecular biology.
科学的研究の応用
4-(3-Pyrrolidinyl)pyrimidine dihydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and as a building block in the synthesis of small molecules, such as drugs and pharmaceuticals. It is also used as a substrate in enzyme assays, and as a ligand in the study of protein-ligand interactions. Furthermore, 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride is used in the study of enzyme kinetics and in the development of inhibitors for enzyme targets.
作用機序
The mechanism of action of 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride is not well understood. It is believed to interact with enzymes and other proteins through hydrogen bonding and hydrophobic interactions. It has also been suggested that 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride may act as an allosteric modulator, influencing the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride are not well understood. It has been shown to inhibit the activity of enzymes involved in DNA replication, transcription, and translation, suggesting that it may have an inhibitory effect on gene expression. In addition, it has been shown to inhibit the activity of enzymes involved in cell metabolism, suggesting that it may have an inhibitory effect on cellular processes.
実験室実験の利点と制限
The advantages of using 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, it is a stable compound that is relatively non-toxic and has a low molecular weight, making it suitable for use in a wide range of experiments.
The main limitation of using 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride in laboratory experiments is its lack of specificity. It has been shown to interact with a variety of proteins, making it difficult to control the effects of the compound in experiments. In addition, its mechanism of action is not well understood, making it difficult to predict the effects of the compound in experiments.
将来の方向性
For 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride include further research into its mechanism of action, its effects on gene expression, and its potential applications in drug development. In addition, further research is needed to develop methods for controlling the effects of the compound in laboratory experiments, and to identify potential therapeutic uses for the compound. Finally, further research is needed to explore the potential of 4-(3-Pyrrolidinyl)pyrimidine dihydrochloride as a tool for studying protein structure and function.
特性
IUPAC Name |
4-pyrrolidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-3-9-5-7(1)8-2-4-10-6-11-8;;/h2,4,6-7,9H,1,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUQCHJSUIBKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrolidinyl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate](/img/structure/B1486151.png)
![1-Azaspiro[3.4]octane trifluoroacetate](/img/structure/B1486153.png)

![5-Ethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486155.png)

![N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1486157.png)
![N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride](/img/structure/B1486160.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-ylmethanol hydrochloride](/img/structure/B1486162.png)

![4-[(2-Cyclopentylacetyl)(methyl)amino]-3-(3,4-dichlorophenyl)butyl methanesulfonate](/img/structure/B1486166.png)
![1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486168.png)


